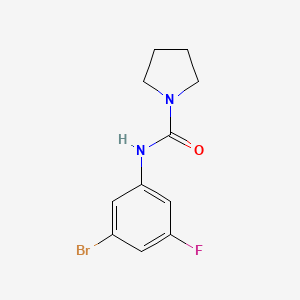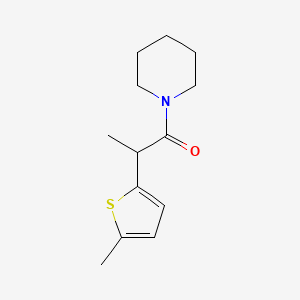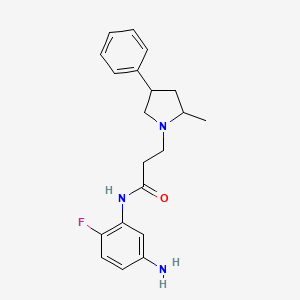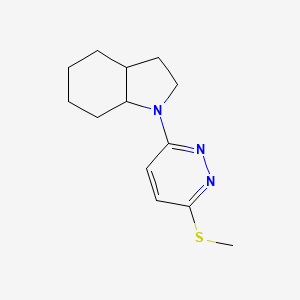
2-(5-Chloropyrimidin-2-yl)-1,3,3a,4,7,7a-hexahydroisoindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Chloropyrimidin-2-yl)-1,3,3a,4,7,7a-hexahydroisoindole is a chemical compound that has gained significant attention in the field of scientific research due to its potential in various applications. The compound is a heterocyclic organic compound that contains both pyrimidine and isoindole rings. It has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of 2-(5-Chloropyrimidin-2-yl)-1,3,3a,4,7,7a-hexahydroisoindole is not fully understood. However, studies have shown that the compound acts by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. It has also been shown to induce apoptosis, a process by which cells undergo programmed cell death.
Biochemical and Physiological Effects:
Studies have shown that 2-(5-Chloropyrimidin-2-yl)-1,3,3a,4,7,7a-hexahydroisoindole exhibits various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as topoisomerase II and DNA polymerase, which are involved in DNA replication and repair. It has also been shown to induce the expression of certain genes that are involved in apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(5-Chloropyrimidin-2-yl)-1,3,3a,4,7,7a-hexahydroisoindole in lab experiments is its potential as a drug candidate for the treatment of various diseases. It has been shown to exhibit activity against various cancer cell lines and has been studied for its potential as an anticancer agent. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in vivo.
Orientations Futures
There are several future directions for the study of 2-(5-Chloropyrimidin-2-yl)-1,3,3a,4,7,7a-hexahydroisoindole. One of the future directions is to study the compound's potential as a drug candidate for the treatment of various diseases. Another future direction is to study the compound's mechanism of action in more detail to understand its potential as a therapeutic agent. Additionally, future studies could focus on optimizing the synthesis of the compound to improve its yield and purity.
Méthodes De Synthèse
The synthesis of 2-(5-Chloropyrimidin-2-yl)-1,3,3a,4,7,7a-hexahydroisoindole has been achieved using different methods. One of the most widely used methods involves the reaction of 5-chloropyrimidine-2-carbaldehyde with 1,2,3,4-tetrahydroisoquinoline in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
2-(5-Chloropyrimidin-2-yl)-1,3,3a,4,7,7a-hexahydroisoindole has been studied for its potential in various scientific research applications. One of the significant applications of this compound is in the field of medicinal chemistry, where it has been studied as a potential drug candidate for the treatment of various diseases. It has been shown to exhibit activity against various cancer cell lines and has been studied for its potential as an anticancer agent.
Propriétés
IUPAC Name |
2-(5-chloropyrimidin-2-yl)-1,3,3a,4,7,7a-hexahydroisoindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3/c13-11-5-14-12(15-6-11)16-7-9-3-1-2-4-10(9)8-16/h1-2,5-6,9-10H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRUUMDWUOMEEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1CN(C2)C3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chloropyrimidin-2-yl)-1,3,3a,4,7,7a-hexahydroisoindole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3-Fluorophenyl)-2-[(5-propyltetrazol-1-yl)methyl]-1,3-oxazole](/img/structure/B7630091.png)


![2-[(4-fluoro-2,3-dihydro-1H-inden-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B7630109.png)

![N-(3-fluorophenyl)-3-azatricyclo[4.2.1.02,5]nonane-3-carboxamide](/img/structure/B7630128.png)

![(2,2-Dimethylthiomorpholin-4-yl)-(5-methylfuro[3,2-b]pyridin-2-yl)methanone](/img/structure/B7630140.png)

![[2-(4-Chlorophenyl)azetidin-1-yl]-(thiolan-2-yl)methanone](/img/structure/B7630148.png)

![N-[1-benzofuran-2-yl(cyclopropyl)methyl]-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide](/img/structure/B7630178.png)
![5-Methyl-4-[2-(2,2,2-trifluoroethyl)-1,3-thiazol-4-yl]furan-2-carboxamide](/img/structure/B7630185.png)
![1-[1-(1-Methylpyrazol-4-yl)ethyl]-3-[2-(4-prop-2-ynoxyphenyl)ethyl]urea](/img/structure/B7630192.png)